Naphtho[2,3-D][1,3]oxazol-2-amine
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Overview
Description
Naphtho[2,3-D][1,3]oxazol-2-amine is a heterocyclic compound that features a fused naphthalene and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-D][1,3]oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-D][1,3]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the naphthalene ring.
Common Reagents and Conditions
Oxidation: TEMPO, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Naphtho[2,3-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as naphthoxazole-doped materials.
Mechanism of Action
The mechanism of action of naphtho[2,3-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazole: Similar structure but different positioning of the oxazole ring.
Benzoxazole: Contains a benzene ring fused to an oxazole ring, lacking the naphthalene component.
Oxazole: A simpler structure with a five-membered ring containing oxygen and nitrogen.
Properties
IUPAC Name |
benzo[f][1,3]benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXGNCYXGCTDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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